Caprolactam Chloroacetate
Description
Caprolactam chloroacetate is a chemical compound hypothesized to be an ester derivative of caprolactam (C₆H₁₁NO) and chloroacetic acid. Caprolactam’s microbial degradation pathway suggests that this compound might exhibit environmental persistence modulated by ester hydrolysis .
Properties
CAS No. |
868082-92-2 |
|---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
azepan-2-one;2-chloroacetic acid |
InChI |
InChI=1S/C6H11NO.C2H3ClO2/c8-6-4-2-1-3-5-7-6;3-1-2(4)5/h1-5H2,(H,7,8);1H2,(H,4,5) |
InChI Key |
VKPBDHJGRCLBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C(C(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Chlorination Reaction Mechanisms
Chlorination of ε-caprolactam involves electrophilic substitution reactions where chlorine atoms are introduced into the ring structure. This process typically uses chlorine gas (Cl₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of catalysts such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or aluminum phosphochloride (AlPCl₃). The reaction conditions vary significantly depending on the catalyst and solvent used .
-
Direct Chlorination with Cl₂ :
Chlorine gas reacts with ε-caprolactam in polar aprotic solvents (e.g., diethylformamide, dimethylformamide) at temperatures ranging from -15°C to 30°C. The reaction yields a mixture of mono- and di-chlorinated products, such as τ-monochloro-ε-caprolactam and α,α-dichloro-ε-caprolactam. Example 3 achieved 55% yield of α,α-dichloro and 35% τ-monochloro derivatives under specific conditions . -
Catalyzed Chlorination :
Sulfuryl chloride (SO₂Cl₂) is preferred in continuous processes due to easier handling and recovery. The reaction occurs in solvents like ortho-dichlorobenzene at 25–80°C, achieving ~90% conversion after 12–30 hours .
Key Reaction Conditions and Catalysts
Product Analysis and Selectivity
The chlorination of ε-caprolactam produces a mixture of mono- and di-chlorinated isomers, with selectivity influenced by reaction conditions:
-
Low-Temperature Chlorination :
Example 6 using AlPCl₃ at 10–-15°C yielded 82% τ-monochloro and 5% α,α-dichloro derivatives . -
High-Temperature Chlorination :
Example 5 at 25–30°C with POCl₃ achieved 83% α,α-dichloro-ε-caprolactam . -
Continuous Processes :
Sulfuryl chloride-based methods enabled efficient transamidation with ε-caprolactam to produce α-chloro-ε-caprolactam, which is a key intermediate for L-lysine synthesis .
Transamidation and Recycling
In continuous processes, N-substituted-α-chloro-ε-caprolactam undergoes transamidation with ε-caprolactam at 50–250°C to yield α-chloro-ε-caprolactam and recycled N-substituted-ε-caprolactam. The process involves:
-
Chlorination in ortho-dichlorobenzene.
-
Separation via crystallization or distillation.
-
Transamidation under high-temperature conditions.
Comparison of Chlorination Methods
| Method | Reagents | Yield | Key Advantage |
|---|---|---|---|
| Direct Cl₂ Chlorination | Cl₂, SOCl₂, DMF | 55–83% | Simple setup, high dichloro yield |
| Sulfuryl Chloride | SO₂Cl₂, ODCB | ~90% | Continuous process, easy recovery |
| AlPCl₃ Catalysis | AlPCl₃, low temperature | 82% mono | High mono-selectivity |
Comparison with Similar Compounds
Comparison with Similar Chloroacetate Compounds
Chloroacetate esters are a class of compounds where chloroacetic acid is esterified with alcohols or other hydroxyl-containing molecules. Below, caprolactam chloroacetate is compared with structurally analogous esters based on available evidence.
Structural and Physicochemical Properties
Table 1: Key Properties of Chloroacetate Esters
*Estimated from analogous alkyl esters.
Key Observations:
- Caprolactam vs. Chloroacetate Esters: Caprolactam’s cyclic amide structure contrasts with the linear ester backbone of chloroacetates.
- Boiling Points : Longer alkyl chains (e.g., butyl, 3-methylbutyl) increase boiling points due to greater van der Waals interactions .
- Thermodynamic Stability : Butyl chloroacetate has a highly negative enthalpy of formation (ΔfH° = -538.4 kJ/mol), indicating thermodynamic stability .
Table 2: Application Comparison
Key Findings:
- Insecticidal Activity : Thymyl chloroacetate shows intermediate lethality (34.1 h mortality) compared to deltamethrin (40.1 h) and thymol (<17 h), making it suitable for controlled pest dissemination .
- Toxicity : Sodium chloroacetate is acutely toxic (H301) and irritant (H315, H319), requiring stringent handling . Methyl and ethyl esters pose flammability risks and reactivity with oxidizers .
- Environmental Impact : Caprolactam degradation by gut microbiota suggests that this compound might undergo partial biodegradation, though chloroacetate groups could slow this process .
Market and Regulatory Landscape
- Sodium Chloroacetate: Dominates in herbicides and pharmaceuticals, with significant production in Europe, Asia, and North America .
- Methyl Chloroacetate : Global market analyzed for regional pricing trends, with major suppliers in Asia .
- Ethyl Chloroacetate : Requires compliance with hazardous material regulations due to incompatibility with strong acids/bases .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing caprolactam chloroacetate to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves esterification of chloroacetic acid with caprolactam derivatives. Key parameters include catalyst selection (e.g., cation exchange resins or ionic liquids), temperature control (68–69°C for caprolactam melting ), and the use of water-carrying agents (e.g., cyclohexane or benzene) to shift equilibrium toward product formation. Experimental validation via vapor-liquid equilibrium (VLE) data and thermodynamic modeling (NRTL, Wilson) ensures process optimization .
Q. How can researchers safely handle this compound given its toxicity?
- Methodological Answer : Adhere to strict safety protocols:
- Skin/Eye Exposure : Flush with water for 15 minutes; use soap for skin decontamination .
- Ingestion : Immediate mouth rinsing and medical consultation.
- Storage : Avoid heat/light to prevent decomposition . Toxicity studies indicate acute irritation risks, necessitating PPE (gloves, goggles) during handling .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies structural features (e.g., double bonds, chlorine substituents) and confirms stereochemistry .
- X-ray Crystallography : Resolves ambiguous stereoisomers, as demonstrated in chloroacetate derivatives .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition above 262.5°C for caprolactam ).
Advanced Research Questions
Q. How can computational modeling improve the design of this compound purification systems?
- Methodological Answer : Tools like Compass-3D and AutoCAD Mechanical enable simulation of thin-film rotary evaporators for distillation. Process parameters (e.g., feed rate, rotor speed) are optimized via strength calculations and validated against experimental VLE data. For example, cyclohexane as a water-carrying agent reduces azeotrope formation, enhancing separation efficiency .
Q. What strategies resolve contradictions between experimental and predicted thermodynamic properties of this compound?
- Methodological Answer : Discrepancies in vapor-liquid equilibrium (VLE) data are addressed via:
- Herington Consistency Test : Validates experimental data integrity .
- Activity Coefficient Models (UNIQUAC, NRTL) : Refines interaction parameters using root-mean-square deviations (<0.58 K for temperature) .
- Excess Gibbs Energy Analysis : Identifies non-ideal behavior in binary mixtures (e.g., isopropyl chloroacetate + benzene) .
Q. How does stereochemistry impact the reactivity and application of this compound derivatives?
- Methodological Answer : Stereochemical configuration (e.g., chlorine position in chloroacetate 9a ) influences biological activity and synthetic pathways. Single-crystal X-ray analysis confirms stereoisomer dominance in reactions, guiding selective synthesis for pharmaceuticals or agrochemicals .
Q. What are the limitations of current synthesis methods for this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Byproduct Formation : Minimized via real-time monitoring (e.g., GC-MS) and kinetic studies.
- Catalyst Deactivation : Addressed using robust catalysts (e.g., sulfonated graphene) or continuous-flow systems .
- Scale-Up Risks : Pilot-scale simulations (AutoCAD Mechanical) preempt design flaws in industrial evaporators .
Methodological Considerations
- Data Validation : Cross-reference experimental results (e.g., NMR, VLE) with computational models to ensure reproducibility .
- Safety Compliance : Integrate first-aid protocols and hazard assessments into experimental design .
- Interdisciplinary Collaboration : Combine organic synthesis, thermodynamics, and engineering principles for holistic process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
